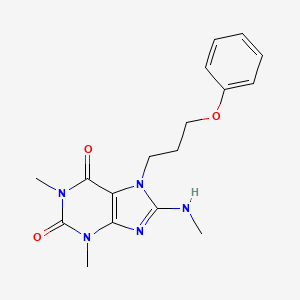
1,3-dimethyl-8-(methylamino)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-8-(methylamino)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of xanthine derivatives. It is also known as theophylline-7-acetate and is widely used in scientific research for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
1. Interactions in Pharmaceutically Relevant Polymorphs
A study by Latosińska et al. (2014) explored the interactions in pharmaceutically relevant polymorphs of methylxanthines, which include caffeine and its metabolites theophylline and theobromine. These compounds have therapeutic potential and were analyzed using NMR-NQR double resonance. This study is relevant for understanding the interactions and biological activity profiles of compounds similar to the specified chemical (Latosińska et al., 2014).
2. Cytotoxic Activity in Carboxamide Derivatives
Deady et al. (2003) investigated the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the given chemical. The study highlighted their growth inhibitory properties against various cancer cell lines, demonstrating the potential of these compounds in cancer research (Deady et al., 2003).
3. Study of Regioselective Amination
Gulevskaya et al. (1994) focused on the regioselective amination of condensed pyrimidines, which are structurally related to the specified compound. The study provides insights into the chemical behavior and potential applications in synthesizing related compounds (Gulevskaya et al., 1994).
4. Reactions in Purine Derivatives
A study by Khaliullin et al. (2020) discussed the reaction of bromo-substituted purine derivatives, which again are structurally related to the specified chemical. The study contributes to understanding the chemical reactions and potential applications of these purine derivatives (Khaliullin & Shabalina, 2020).
5. Synthesis and Activity of Purino[7,8-g]-6-azapteridines
Ueda et al. (1987) synthesized and evaluated the biological activities of novel heterocycles, purino[7, 8-g]-6-azapteridines, which are related to the given compound. This study offers insights into the synthesis and potential therapeutic applications of these compounds (Ueda et al., 1987).
6. Self-Association Studies of Adenine Derivatives
Bretz et al. (1974) conducted self-association studies of purine derivatives, including N-6-dimethyladenosine and N-6,9-di-methyladenine. This research is relevant for understanding the self-association tendencies of compounds similar to the one (Bretz, Lustig & Schwarz, 1974).
Eigenschaften
IUPAC Name |
1,3-dimethyl-8-(methylamino)-7-(3-phenoxypropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-18-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-7-11-25-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDQZRAMFQHJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1CCCOC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-(methylamino)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[3-(3-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2998274.png)
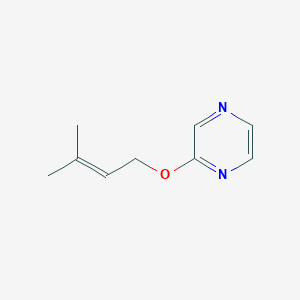
![N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2998276.png)
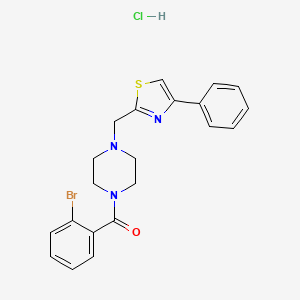
![N'-(4-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2998283.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 4-formylbenzoate](/img/structure/B2998286.png)
![4,5-Dimethyl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2998287.png)
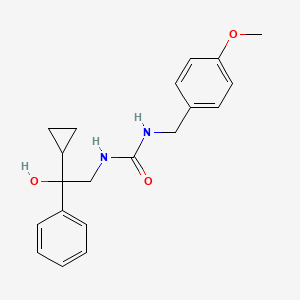
![2-(1-(thiophen-2-yl)cyclopentanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2998290.png)
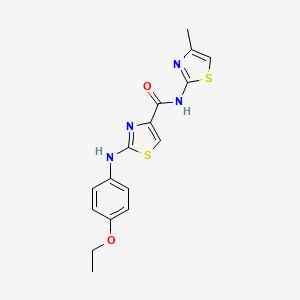
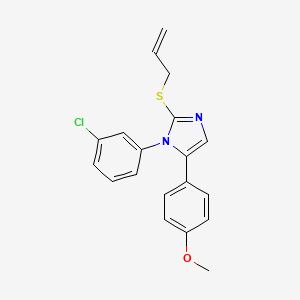
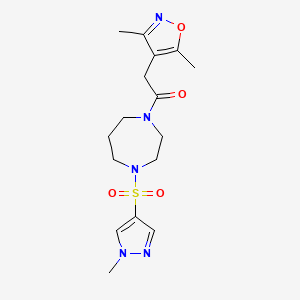
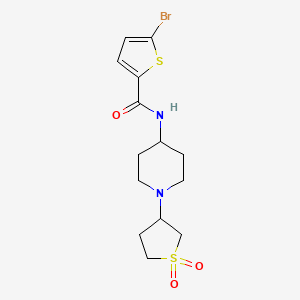
![5-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-2-one](/img/structure/B2998297.png)